molecular formula C21H23N3O5 B2729787 4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid CAS No. 1047678-66-9

4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

Cat. No. B2729787
CAS RN: 1047678-66-9
M. Wt: 397.431
InChI Key: TVWKUQRMDJCXNQ-UHFFFAOYSA-N
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Description

4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid, also known as CEP-26401, is a small molecule inhibitor of the enzyme aminopeptidase N (APN). APN is a zinc-dependent metalloprotease that is involved in several physiological processes, including cell migration, angiogenesis, and inflammation. CEP-26401 has been shown to have potential therapeutic applications in cancer, inflammation, and viral infections.

Scientific Research Applications

Molecular Design and Structural Analysis

Research has explored the structural and electronic properties of similar butanoic acid derivatives, emphasizing their importance in molecular docking and vibrational studies. For instance, the study of butanoic acid derivatives through molecular docking reveals their significant role in bonding, suggesting potential biological activities and pharmacological importance. These compounds exhibit properties that make them candidates for nonlinear optical materials due to their dipole moment and hyperpolarizability (K. Vanasundari et al., 2018). Another study on a closely related compound demonstrated its synthesis, structure confirmation, and analysis of vibrational wavenumbers, further investigating its stability and electronic properties (Rahul Raju et al., 2015).

Material Science and Photoluminescence

In the realm of materials science, the electrochemical oxidation of related compounds has led to the discovery of new classes of photoluminescent materials, highlighting the innovative application of these chemicals in developing novel materials with unique optical properties (D. Ekinci et al., 2000).

Spectroscopic and Computational Studies

Comprehensive studies employing spectroscopic and computational analyses underscore the reactivity and interaction potentials of oxobutanoic acid derivatives. For example, an investigation into the reactive and spectroscopic properties of a specific oxobutanoic acid derivative combined spectroscopic, DFT, MD, and docking studies to elucidate its geometry, vibrational wavenumbers, and reactivity, suggesting its potential inhibitory activity against specific biological targets (Y. Sheena Mary et al., 2017).

properties

IUPAC Name

4-(2-cyanoanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-28-18-8-7-14(11-19(18)29-2)9-10-23-17(21(26)27)12-20(25)24-16-6-4-3-5-15(16)13-22/h3-8,11,17,23H,9-10,12H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWKUQRMDJCXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC=C2C#N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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